5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide is a chemical compound characterized by the presence of fluorine atoms and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-2-formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboximidamide group.
5-Fluoro-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H3,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWZJGQSNHPWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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